molecular formula C9H7IN2O2S B497844 1-((4-iodophenyl)sulfonyl)-1H-pyrazole CAS No. 957495-00-0

1-((4-iodophenyl)sulfonyl)-1H-pyrazole

Cat. No. B497844
CAS RN: 957495-00-0
M. Wt: 334.14g/mol
InChI Key: AGWSVWOFPCRMQC-UHFFFAOYSA-N
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Description

1-((4-iodophenyl)sulfonyl)-1H-pyrazole, also known as PI3K inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in inhibiting the activity of phosphoinositide 3-kinase (PI3K) enzymes. PI3K enzymes have been found to play an important role in various cellular processes, including cell growth, proliferation, and survival. Therefore, the inhibition of PI3K enzymes has been considered as a potential therapeutic strategy for the treatment of various diseases, including cancer.

Scientific Research Applications

Potential Antitumour Agent

Research has shown that derivatives of the 1H-pyrazole, such as 5-amino-4-methylsulfonyl-1-phenyl-1H-pyrazole, have been designed and synthesized with potential antitumor properties. The central pyrazole ring's planarity and the strong conjugation of the 5-amino N atom with the pyrazole ring suggest a directed flow of negative charge towards the 4-sulfonyl O atoms, which could be pivotal in its pharmacophoric activity (Kettmann et al., 2005).

Synthesis of Sulfonyl-substituted Pyrazoles

Sulfonyl-substituted 3H-pyrazoles have been synthesized through reactions of methyl and p-tolyl phenylethynyl sulfones with diphenyldiazomethane, leading to products that undergo further transformations under thermal and acid-catalyzed conditions. These reactions and their products are of interest for their potential in creating novel compounds with unique properties (Vasin et al., 2015).

Lewis Base Catalyzed Synthesis

The Lewis base catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives showcases a novel 1,3-sulfonyl shift. This represents a critical step in the transformation, hinting at innovative pathways for synthesizing highly substituted compounds for further research applications (Zhu et al., 2013).

Iodine-Catalyzed Synthesis

A metal-free, iodine-catalyzed synthesis pathway has been established for creating fully substituted pyrazoles, illustrating the efficiency and broad applicability of this method in synthesizing compounds that form C-S and C-N bonds via multiple bond cleavages. This strategy's attractiveness lies in its use of low-cost substrates and simple operation (Sun et al., 2015).

Discovery of Pyrazole N-aryl Sulfonate as COX-2 Inhibitors

A new class of molecules, pyrazole N-aryl sulfonate, has been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. This discovery highlights the compound's potential as a selective COX-2 inhibitor, demonstrating its relevance in medicinal chemistry and pharmacology (Yao et al., 2021).

properties

IUPAC Name

1-(4-iodophenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWSVWOFPCRMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-iodophenyl)sulfonyl)-1H-pyrazole

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